Tryprostatin A

Cat. No.:

B161231

CAS No.:

171864-80-5

M. Wt:

381.5 g/mol

InChI Key:

XNRPVPHNDQHWLJ-PMACEKPBSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

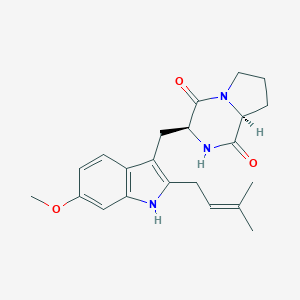

Tryprostatin A is a cyclic dipeptide that is brevianamide F (cyclo-L-Trp-L-Pro) substituted at positions 2 and 6 on the indole ring by prenyl and methoxy groups respectively. It has a role as a breast cancer resistance protein inhibitor. It is a dipeptide, a member of indoles, a pyrrolopyrazine, an aromatic ether and an indole alkaloid. It is functionally related to a brevianamide F.

This compound has been reported in Cordyceps tenuipes and Aspergillus fumigatus with data available.

isolated from Aspergillus fumigatus; a mammalian cell cycle inhibitor; structure given in first source

This compound has been reported in Cordyceps tenuipes and Aspergillus fumigatus with data available.

isolated from Aspergillus fumigatus; a mammalian cell cycle inhibitor; structure given in first source

Properties

IUPAC Name |

(3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRPVPHNDQHWLJ-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017629 |

Source

|

| Record name | Tryprostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171864-80-5 |

Source

|

| Record name | Tryprostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Tryprostatin A: A Technical Deep Dive into the Aspergillus fumigatus-Derived Mitotic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Tryprostatin A, a potent secondary metabolite derived from the fungus Aspergillus fumigatus. This document details the foundational research that identified this compound as a novel inhibitor of the mammalian cell cycle, offering insights into its mechanism of action, quantitative biological data, and the experimental protocols employed in its discovery.

Executive Summary

This compound is a diketopiperazine indole (B1671886) alkaloid first isolated from the fermentation broth of Aspergillus fumigatus strain BM939.[1][2][3] Structurally, it is a cyclic dipeptide of L-tryptophan and L-proline, featuring a prenyl group at the C2 position and a methoxy (B1213986) group at the C6 position of the indole ring.[4] This compound has garnered significant scientific interest due to its biological activity as a cell cycle inhibitor, specifically arresting cells in the G2/M phase.[5][6] Its primary mechanism of action involves the inhibition of microtubule assembly, not by direct interaction with tubulin's colchicine (B1669291) or vinblastine (B1199706) binding sites, but by disrupting the interaction between microtubule-associated proteins (MAPs) and the C-terminal domain of tubulin.[6][7] Furthermore, this compound has been identified as an inhibitor of the breast cancer resistance protein (BCRP), a transporter associated with multidrug resistance in cancer.[6][8] This multifaceted activity makes this compound a compelling lead compound for the development of novel anticancer therapeutics.

Isolation and Purification of this compound

The initial isolation of this compound from Aspergillus fumigatus BM939 involved a multi-step process combining fermentation, solvent extraction, and various chromatographic techniques.[2]

Fermentation Protocol

A generalized protocol for the production of this compound through fungal fermentation is as follows:

-

Producing Organism: Aspergillus fumigatus BM939.[2]

-

Inoculum Preparation: A loopful of the fungal strain is inoculated into a seed medium and incubated for several days to generate a sufficient biomass for inoculation of the production culture.

-

Production Culture: The seed culture is transferred to a larger volume of production medium. A typical medium might consist of maltose, polypeptone, and yeast extract.[9]

-

Fermentation Conditions: The production culture is incubated on a rotary shaker at approximately 28°C for 4 to 7 days to allow for the biosynthesis and secretion of secondary metabolites, including this compound.[9][10]

Extraction and Purification Protocol

Following fermentation, the culture broth is processed to isolate this compound:

-

Harvesting and Initial Extraction: The culture broth is separated into mycelia and filtrate. The mycelia are extracted with an organic solvent such as acetone (B3395972). The acetone extract is then concentrated, combined with the culture filtrate.[9]

-

Solvent Partitioning: The combined aqueous solution is subjected to liquid-liquid extraction with a solvent like ethyl acetate (B1210297) to transfer the secondary metabolites into the organic phase.[9]

-

Chromatographic Purification: The crude extract from the organic phase is then purified using a combination of chromatographic techniques. This typically involves:

-

Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity to separate compounds based on their affinity for the stationary phase.[2]

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound are further purified using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): The final purification step often involves repeated preparative HPLC to yield pure this compound.[2]

-

Figure 1: Isolation and Purification Workflow for this compound.

Biological Activity and Quantitative Data

This compound exhibits significant biological activity, primarily as an inhibitor of cell cycle progression and cell proliferation. Its effects have been quantified against various cell lines.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 / MIC (µM) | Reference |

| This compound | tsFT210 (murine mammary) | 16.4 (MIC) | [2] |

| This compound | tsFT210 (murine mammary) | 68 (IC50) | [11] |

| Tryprostatin B | tsFT210 (murine mammary) | 4.4 (MIC) | [2] |

| Diastereomer-2 of Tryprostatin B | H520 (human lung carcinoma) | 11.9 (IC50) | [11] |

| Diastereomer-2 of Tryprostatin B | MCF7 (human breast carcinoma) | 17.0 (IC50) | [11] |

| Diastereomer-2 of Tryprostatin B | PC3 (human prostate carcinoma) | 11.1 (IC50) | [11] |

Mechanism of Action: Inhibition of Microtubule Assembly

This compound induces G2/M phase cell cycle arrest by inhibiting microtubule polymerization.[5][6] This effect is not due to direct binding to the colchicine or vinblastine sites on tubulin but rather through a novel mechanism involving the disruption of microtubule-associated proteins (MAPs) function.[6][7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.

-

Preparation of Reagents:

-

Purified bovine brain tubulin.

-

Microtubule-Associated Proteins (MAPs).

-

Polymerization buffer (e.g., containing GTP and glutamate).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

A reaction mixture containing tubulin, MAPs, and polymerization buffer is prepared.

-

Varying concentrations of this compound are added to the reaction mixture. A vehicle control (DMSO) is also included.

-

The mixture is incubated at 37°C to induce microtubule polymerization.

-

The change in turbidity of the solution is monitored over time using a spectrophotometer at 340 nm. An increase in absorbance indicates microtubule assembly.

-

-

Data Analysis: The rate and extent of polymerization in the presence of this compound are compared to the control to determine its inhibitory activity. Results have shown that this compound inhibits MAP-dependent microtubule assembly, with a 40% inhibition observed at a concentration of 250 µM.[7]

Figure 2: Signaling Pathway of this compound's Mechanism of Action.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment:

-

A suitable cell line (e.g., tsFT210) is cultured under standard conditions.

-

Cells are treated with various concentrations of this compound for a defined period (e.g., 24 hours). A vehicle control is run in parallel.

-

-

Cell Harvesting and Fixation:

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

-

Staining:

-

The fixed cells are washed and stained with a fluorescent DNA-intercalating agent, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

-

Data Interpretation:

-

The resulting data is plotted as a histogram of DNA content. Cells in the G1 phase have a 2n DNA content, cells in the S phase have a DNA content between 2n and 4n, and cells in the G2 and M phases have a 4n DNA content. An accumulation of cells in the 4n peak after treatment with this compound indicates a G2/M phase arrest.[6]

-

Conclusion and Future Directions

The discovery of this compound from Aspergillus fumigatus has provided a valuable chemical probe for studying cell cycle regulation and a promising scaffold for the development of new anticancer drugs. Its unique mechanism of action, targeting the interaction between MAPs and tubulin, offers a potential avenue to overcome resistance to existing microtubule-targeting agents. Further research into the structure-activity relationships of this compound analogs, as well as its synergistic effects with other chemotherapeutic agents, will be crucial in realizing its therapeutic potential. The detailed protocols and data presented in this guide serve as a foundational resource for researchers in the fields of natural product chemistry, chemical biology, and oncology to build upon this important discovery.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Novel mammalian cell cycle inhibitors, tryprostatins A, B and other diketopiperazines produced by Aspergillus fumigatus. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C22H27N3O3 | CID 9929833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Tryprostatin A: Mechanism of Action as a Microtubule Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tryprostatin A (TPS-A), a fungal alkaloid isolated from Aspergillus fumigatus, has emerged as a significant agent in cancer research due to its potent antimitotic properties. This technical guide provides a comprehensive examination of the mechanism of action of this compound as a microtubule inhibitor. Unlike classical microtubule targeting agents, this compound exhibits a unique mode of action, primarily by disrupting the assembly of microtubules in a microtubule-associated protein (MAP)-dependent manner. This interference with microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis. This document synthesizes current research to offer a detailed understanding of its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for the development of anticancer therapeutics. This compound, a member of the diketopiperazine class of natural products, has been identified as a novel inhibitor of microtubule assembly.[1][2] Its distinct mechanism of action, differing from that of well-known microtubule inhibitors like taxanes and vinca (B1221190) alkaloids, presents a promising avenue for overcoming drug resistance and developing more effective cancer therapies.[3] This guide will explore the intricacies of this compound's interaction with the microtubule network, its impact on cell cycle progression, and the experimental frameworks used to study these phenomena.

Mechanism of Action

The primary mechanism of this compound's antitumor activity lies in its ability to disrupt microtubule dynamics. However, its approach is more nuanced than direct tubulin binding agents.

Inhibition of MAP-Dependent Microtubule Assembly

A key feature of this compound is its specific inhibition of microtubule assembly that is dependent on microtubule-associated proteins (MAPs).[1][4] In vitro studies have shown that while this compound has little to no effect on the self-assembly of purified tubulin, it potently blocks tubulin polymerization in the presence of MAPs such as MAP2 and tau.[1][5] This suggests that this compound does not bind to the common colchicine, vinca, or taxane (B156437) binding sites on tubulin. Instead, it is proposed to interfere with the interaction between MAPs and the C-terminal domain of tubulin, which is essential for microtubule stabilization and regulation.[3][6]

The disruption of this interaction prevents the proper formation and stabilization of microtubules, leading to a disorganized microtubule network.[1][4]

dot

Caption: Mechanism of this compound on Microtubule Assembly.

Cell Cycle Arrest at G2/M Phase

The disruption of microtubule dynamics, particularly the formation of the mitotic spindle, activates the Spindle Assembly Checkpoint (SAC).[7] The SAC is a critical cellular surveillance mechanism that ensures the proper attachment of chromosomes to the spindle microtubules before allowing the cell to proceed to anaphase. By inhibiting the formation of a functional mitotic spindle, this compound triggers a prolonged activation of the SAC.[7][8] This sustained checkpoint activation prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting cyclin B1 for degradation. The resulting high levels of cyclin B1-CDK1 activity maintain the cell in a mitotic state, leading to a characteristic arrest in the G2/M phase of the cell cycle.[3][7] This M-phase arrest is a reversible process; removal of the compound allows cells to resume cell cycle progression.[1][4]

dot

Caption: Signaling Pathway of this compound-induced G2/M Arrest.

Quantitative Data

The biological activity of this compound and its analogs has been quantified in various studies. The following tables summarize key data on their inhibitory concentrations and effects on cell cycle progression.

Table 1: Inhibitory Concentrations (IC50/GI50) of this compound and Analogs

| Compound | Cell Line | Assay Type | IC50/GI50 (µM) | Reference(s) |

| This compound (1) | tsFT210 | Growth Inhibition | 68 | [9][10] |

| This compound (1) | H520 (Lung) | Growth Inhibition | >100 | [8] |

| This compound (1) | MCF-7 (Breast) | Growth Inhibition | >100 | [8] |

| This compound (1) | PC-3 (Prostate) | Growth Inhibition | >100 | [8] |

| Tryprostatin B (2) | tsFT210 | Cell Cycle Arrest | 12.5 µg/mL | [3][11] |

| Diastereomer-2 of Tryprostatin B (8) | H520 (Lung) | Growth Inhibition | 11.9 | [8][9] |

| Diastereomer-2 of Tryprostatin B (8) | MCF-7 (Breast) | Growth Inhibition | 17.0 | [8][9] |

| Diastereomer-2 of Tryprostatin B (8) | PC-3 (Prostate) | Growth Inhibition | 11.1 | [8][9] |

| Analog 67 | tsFT210 | Growth Inhibition | 19 | [9][10] |

| Analog 68 | tsFT210 | Growth Inhibition | 10 | [9][10] |

| Spirothis compound | tsFT210 | Cell Cycle Arrest | 197.5 | [7][8] |

| Spirotryprostatin B | tsFT210 | Cell Cycle Arrest | 14.0 | [7][8] |

Table 2: Effect of this compound on In Vitro Microtubule Polymerization

| Compound | Condition | Concentration (µM) | Inhibition (%) | Reference(s) |

| This compound | Microtubule proteins (with MAPs) | 250 | 40 | [1][4][5] |

| This compound | Purified tubulin (glutamate-induced) | 250 | Little to no effect | [1][4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro Microtubule Polymerization Assay

This assay is used to determine the effect of a compound on the assembly of microtubules from tubulin.

-

Materials:

-

Purified tubulin (>99% pure)

-

Microtubule-associated proteins (MAPs)

-

This compound

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

96-well, UV-transparent microplate

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

On ice, prepare a tubulin solution to a final concentration of 2 mg/mL in General Tubulin Buffer containing MAPs and 10% glycerol.

-

Prepare serial dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO).

-

Add 10 µL of the this compound dilutions or vehicle control to the wells of a pre-chilled 96-well plate.

-

To initiate polymerization, add 90 µL of the tubulin/MAPs solution to each well.

-

Immediately add GTP to a final concentration of 1 mM.

-

Place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.[6]

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time to generate polymerization curves.

-

Determine the Vmax of polymerization and the final polymer mass for each concentration of this compound.[6]

-

Caption: Workflow for Immunofluorescence Microscopy.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Materials:

-

Cultured cells

-

This compound

-

PBS

-

Trypsin

-

Ice-cold 70% ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a suitable duration (e.g., 24 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Analysis:

-

Acquire data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

dot

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on this compound and its analogs have provided valuable insights into the chemical moieties essential for its biological activity. Key findings include:

-

The diketopiperazine ring with an L-Tyr-L-pro absolute configuration is crucial for the dual inhibition of topoisomerase II and tubulin polymerization. [3][9]* The 6-methoxy group on the indole (B1671886) moiety enhances the inhibitory activity on both topoisomerase II and tubulin polymerization. [3][9]* The 2-isoprenyl group on the indole scaffold is essential for potent inhibition of cell proliferation. [3][9]* Modifications at the indole N(a)-H position with various alkyl or aryl groups can influence the mechanism of action and potency. [9] These SAR studies are instrumental in guiding the synthesis of novel this compound analogs with improved potency and selectivity as potential anticancer agents.

Conclusion

This compound represents a unique class of microtubule inhibitors with a distinct mechanism of action. Its ability to selectively inhibit MAP-dependent microtubule assembly, leading to G2/M phase cell cycle arrest, distinguishes it from conventional microtubule-targeting drugs. This technical guide has provided a detailed overview of its molecular interactions, cellular effects, and the experimental protocols used for its characterization. The quantitative data and visual diagrams presented herein offer a comprehensive resource for researchers and drug development professionals. Further investigation into the precise binding interactions of this compound and the development of more potent analogs based on SAR studies hold significant promise for the future of cancer chemotherapy.

References

- 1. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryprostatins A and B, novel mammalian cell cycle inhibitors produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a Novel Microtubule Inhibitor for Cancer Treatment - Milwaukee Institute for Drug Discovery [uwm.edu]

- 11. Part I: A Concise Synthesis of Microtubule Inhibitor this compound and B and Its Analogs Part II: Brønsted Acid Catalyzed Reactions of Aromatic Ketones with Ethyl Diazoacetate and Its Synthetic Scope [minds.wisconsin.edu]

Tryprostatin A: A Potent and Specific M-Phase Cell Cycle Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tryprostatin A (TPS-A) is a prenylated diketopiperazine indole (B1671886) alkaloid, first isolated from the fermentation broth of the fungus Aspergillus fumigatus.[1][2] It has garnered significant interest within the scientific community as a potent and specific inhibitor of cell cycle progression, primarily arresting cells in the M-phase.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, providing quantitative data on its efficacy, outlining key experimental protocols for its study, and visualizing the associated cellular pathways.

This compound's unique mode of action, which involves the disruption of microtubule dynamics through a mechanism distinct from many classic microtubule-targeting agents, makes it a valuable tool for cell biology research and a potential lead compound in the development of novel anticancer therapeutics.[3][5]

Chemical Properties

This compound is a cyclic dipeptide, structurally characterized as a brevianamide (B1173143) F derivative substituted at the 2 and 6 positions of the indole ring with prenyl and methoxy (B1213986) groups, respectively.[6]

| Property | Value |

| Chemical Formula | C22H27N3O3 |

| Molecular Weight | 381.5 g/mol [7] |

| IUPAC Name | (3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[7] |

| CAS Number | 171864-80-5[7] |

Mechanism of Action: Inhibition of M-Phase Progression

This compound exerts its cell cycle inhibitory effects by disrupting the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.[3][4] This disruption leads to the activation of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are correctly attached to the spindle microtubules.[5][8] The prolonged activation of the SAC prevents the onset of anaphase, leading to a specific arrest of cells in the M-phase of the cell cycle.[3][4]

A Novel Mode of Microtubule Disruption

Unlike many well-known microtubule inhibitors such as colchicine, vinblastine, or taxol, which bind directly to tubulin, this compound exhibits a more nuanced mechanism.[3][5] It does not significantly inhibit the self-assembly of purified tubulin in vitro.[3][4] Instead, its primary target is the interaction between tubulin and microtubule-associated proteins (MAPs).[3][4] this compound specifically inhibits MAP-dependent microtubule assembly, likely by interfering with the interaction between MAPs and the C-terminal domain of tubulin.[3][4][9] This disruption of MAP-stabilized microtubules leads to the destabilization of the mitotic spindle.

dot

Caption: Mechanism of this compound-induced M-phase arrest.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its analogues.

Table 1: In Vitro Microtubule Assembly Inhibition

| Compound | Concentration | Percent Inhibition | Assay Conditions |

| This compound | 250 µM | 40% | In vitro assembly of microtubules purified from bovine brains.[3][4] |

Table 2: Cell Growth Inhibition (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | tsFT210 | Murine Fibroblast | 68[10] |

| This compound analogue 68 | tsFT210 | Murine Fibroblast | 10[10] |

| This compound analogue 67 | tsFT210 | Murine Fibroblast | 19[10] |

| Diastereomer-2 of tryprostatin B | H520 | Human Lung Carcinoma | 11.9[10] |

| Diastereomer-2 of tryprostatin B | MCF7 | Human Breast Carcinoma | 17.0[10] |

| Diastereomer-2 of tryprostatin B | PC3 | Human Prostate Carcinoma | 11.1[10] |

Table 3: Minimum Inhibitory Concentration (MIC) for M-Phase Arrest

| Compound | Cell Line | MIC (µM) |

| This compound | tsFT210 | 16.4[1][2] |

| Tryprostatin B | tsFT210 | 4.4[1][2] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

dot

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C22H27N3O3 | CID 9929833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. benchchem.com [benchchem.com]

Unraveling the Biological Activities of Tryprostatin A and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryprostatin A (TPS-A), a diketopiperazine alkaloid isolated from the fungus Aspergillus fumigatus, has emerged as a compelling molecule in cancer research due to its potent antimitotic properties. This technical guide provides an in-depth exploration of the biological activity of this compound and its synthetic analogs. We delve into its mechanism of action, focusing on its unique mode of inhibiting microtubule assembly, and detail its impact on cell cycle progression, leading to a characteristic G2/M arrest. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal bioassays, and visualizes the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in oncology and drug discovery.

Mechanism of Action: A Novel Approach to Microtubule Inhibition

This compound distinguishes itself from many other microtubule-targeting agents. Instead of directly binding to tubulin, evidence suggests that TPS-A inhibits microtubule assembly by interfering with the function of microtubule-associated proteins (MAPs).[1][2][3] This indirect mechanism of action presents a potentially novel therapeutic strategy. The disruption of normal microtubule dynamics is a cornerstone of its anticancer activity.

Inhibition of Microtubule Polymerization

This compound has been shown to inhibit the assembly of microtubules in vitro.[1][2][4] Notably, it demonstrates a more pronounced inhibitory effect on MAP-dependent microtubule assembly compared to the self-assembly of purified tubulin.[1][2][3] This observation supports the hypothesis that its primary cellular targets may be the regulatory proteins that orchestrate microtubule dynamics. Specifically, TPS-A has been found to block tubulin assembly induced by MAP2, tau, and poly-(l-lysine).[1][2]

Cell Cycle Arrest at G2/M Phase

A direct consequence of disrupted microtubule function is the arrest of the cell cycle at the G2/M transition phase.[5][6][7] This is a well-documented effect of microtubule-targeting agents. By interfering with the formation of the mitotic spindle, a critical microtubule-based structure for chromosome segregation, this compound activates the Spindle Assembly Checkpoint (SAC).[5] The activated SAC prevents the cell from proceeding into anaphase until all chromosomes are correctly attached to the spindle, ultimately leading to a halt in cell division.[5]

Quantitative Bioactivity Data

The following tables summarize the reported biological activities of this compound and several of its analogs against various cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound and Analogs on Cell Cycle Progression and Growth

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | tsFT210 | Cell Cycle Inhibition | 16.4 | [8] |

| Tryprostatin B | tsFT210 | Cell Cycle Inhibition | 4.4 | [8] |

| Spirothis compound | tsFT210 | Cell Cycle Inhibition | 197.5 | [7] |

| Spirotryprostatin B | tsFT210 | Cell Cycle Inhibition | 14.0 | [7] |

| Analog 68 | tsFT210 | Growth Inhibition | 10 | [9] |

| Analog 67 | tsFT210 | Growth Inhibition | 19 | [9] |

| This compound | tsFT210 | Growth Inhibition | 68 | [9] |

| Diastereomer-2 of Tryprostatin B | H520 | Growth Inhibition | 11.9 | [9] |

| Diastereomer-2 of Tryprostatin B | MCF-7 | Growth Inhibition | 17.0 | [9] |

| Diastereomer-2 of Tryprostatin B | PC-3 | Growth Inhibition | 11.1 | [9] |

Table 2: Growth Inhibition (GI50) of Tryprostatin Stereoisomers

| Compound | Cell Line | GI50 (µM) | Reference |

| This compound and Analogs (1-7) | H520, MCF-7, PC-3 | >100 | [6] |

| Diastereomer 8 of Tryprostatin B | H520, MCF-7, PC-3 | Potent at 100 µM | [6] |

Signaling Pathways

This compound-Induced G2/M Arrest Signaling Pathway

The disruption of microtubule dynamics by this compound triggers a signaling cascade that culminates in G2/M phase cell cycle arrest. The following diagram illustrates the key molecular events in this pathway.

Caption: this compound-induced G2/M arrest pathway.

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of this compound analogs often involves the coupling of a functionalized indole (B1671886) moiety with a diketopiperazine core.[7][10][11] A generalized synthetic approach is outlined below.

Caption: Generalized workflow for the synthesis of this compound analogs.

Protocol:

-

Protection: Protect reactive functional groups on the starting indole and diketopiperazine precursors. For instance, the indole nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group.

-

Alkylation: Introduce the desired substituent (e.g., an isoprenyl group) at the C2 position of the protected gramine. This can be achieved through various methods, including lithiation followed by reaction with an appropriate alkyl halide.[12]

-

Coupling: Couple the C2-alkylated gramine with the protected diketopiperazine. This key step can be mediated by a base to generate a nucleophile from the diketopiperazine that attacks the gramine derivative.[11]

-

Deprotection: Remove the protecting groups from the coupled product under appropriate acidic or basic conditions.

-

Purification: Purify the final analog using techniques such as column chromatography on silica (B1680970) gel and/or high-performance liquid chromatography (HPLC) to obtain a compound of high purity. Characterization is typically performed using NMR and mass spectrometry.[10]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound and its analogs on the polymerization of tubulin into microtubules. An increase in turbidity at 340 nm corresponds to microtubule formation.[13]

Materials:

-

Purified tubulin protein

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compounds (this compound or analogs) dissolved in DMSO

-

Positive control (e.g., Paclitaxel) and negative control (DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Add the test compound or control to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

-

Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound or its analogs.[1][14][15][16]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound or analog solution

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with cold PBS and fix them by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.

Topoisomerase II Inhibition Assay

This assay determines the ability of this compound and its analogs to inhibit the activity of topoisomerase II, an enzyme that relaxes supercoiled DNA.[6][17][18][19][20]

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)

-

Topoisomerase II reaction buffer

-

ATP

-

Test compounds

-

Stop solution/loading dye (containing SDS and proteinase K)

-

Agarose (B213101) gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

-

UV transilluminator

Procedure:

-

Set up the reaction mixture on ice, containing the reaction buffer, supercoiled DNA, ATP, and the test compound at various concentrations.

-

Initiate the reaction by adding topoisomerase II enzyme. Include a no-enzyme control and a vehicle control.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control.

Conclusion

This compound and its analogs represent a promising class of antimitotic agents with a distinct mechanism of action. Their ability to induce G2/M cell cycle arrest through the disruption of microtubule function, likely mediated by interference with MAPs, offers a valuable avenue for the development of novel anticancer therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to further explore the therapeutic potential of this intriguing family of natural products. The provided visualizations of the key signaling pathway and experimental workflows are intended to facilitate a clearer understanding of the molecular events and experimental designs pertinent to the study of this compound. Further investigation into the structure-activity relationships of its analogs will be crucial in optimizing their potency and selectivity for future clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of this compound, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparation of Building Blocks for the Synthesis of Tryprostatin Analogs – Office of Undergraduate Research [uwm.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. assaygenie.com [assaygenie.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. topogen.com [topogen.com]

Tryprostatin A as a Breast Cancer Resistance Protein (BCRP) Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A key contributor to this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as the Breast Cancer Resistance Protein (BCRP, also known as ABCG2), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] Tryprostatin A (TPA), a secondary metabolite isolated from the fungus Aspergillus fumigatus, has emerged as a potent inhibitor of BCRP.[1][3] This technical guide provides a comprehensive overview of TPA's role as a BCRP inhibitor, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation.

Mechanism of Action

BCRP is a half-transporter that homodimerizes to form a functional unit.[1] It utilizes the energy from ATP hydrolysis to actively transport substrate drugs across the cell membrane, leading to reduced intracellular drug accumulation and conferring a drug-resistant phenotype.[4][5] TPA has been shown to reverse BCRP-mediated resistance by directly inhibiting this efflux function.[3][6] While the precise molecular interactions are still under investigation, it is understood that TPA interferes with the transport cycle of BCRP, leading to increased intracellular concentrations of co-administered chemotherapeutic agents.

Quantitative Data on BCRP Inhibition

While a precise IC50 value for this compound's direct inhibition of BCRP is not consistently reported in the literature, its potent inhibitory effects are demonstrated by its ability to reverse drug resistance in BCRP-overexpressing cancer cell lines at specific concentrations. For comparative purposes, the inhibitory activities of other well-characterized BCRP inhibitors are also presented.

Table 1: Reversal of Mitoxantrone (B413) Resistance by this compound

| Cell Line | Description | This compound Concentration for Reversal | Reference |

| EPG85-257RNOV | Human gastric carcinoma with acquired BCRP-mediated MDR | 10-50 µM | [3][6] |

| MCF7/AdrVp | Human breast cancer with acquired BCRP-mediated MDR | 10-50 µM | [3][6] |

| MCF-7/BCRP clone 8 | BCRP cDNA-transfected human breast cancer | 10-50 µM | [3][6] |

Table 2: Comparative IC50/EC90 Values of Known BCRP Inhibitors

| Inhibitor | IC50/EC90 Value | Assay Type/Cell Line | Reference |

| Ko143 | 26 nM (EC90) | BCRP-mediated drug resistance reversal | [1] |

| Ko143 | 9.7 nM (IC50) | ATPase activity inhibition | [6] |

| Fumitremorgin C | ~1 µM (IC50) | BCRP inhibition | [7] |

| GF120918 (Elacridar) | 0.16 µM (IC50) | P-glycoprotein labeling inhibition | [8] |

| Novobiocin | 2.06 µM (IC50) | Estrone 3-sulfate transport inhibition | [9] |

Table 3: Cytotoxicity of this compound and Its Analogues

Note: The following data pertains to the inhibition of cell growth (cytotoxicity) and not directly to BCRP inhibition.

| Compound | Cell Line | GI50/IC50 (µM) | Reference |

| This compound (1) | tsFT210 | 68 | [2][10] |

| Analogue 68 | tsFT210 | 10 | [2][10] |

| Analogue 67 | tsFT210 | 19 | [2][10] |

| Diastereomer-2 of Tryprostatin B (8) | H520 (Lung) | 11.9 | [2][10] |

| Diastereomer-2 of Tryprostatin B (8) | MCF-7 (Breast) | 17.0 | [2][10] |

| Diastereomer-2 of Tryprostatin B (8) | PC-3 (Prostate) | 11.1 | [2][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a BCRP inhibitor.

Mitoxantrone Accumulation Assay

This assay measures the ability of TPA to inhibit the BCRP-mediated efflux of the fluorescent substrate mitoxantrone from cancer cells.

Materials:

-

BCRP-overexpressing cells (e.g., MCF-7/AdrVp, EPG85-257RNOV) and parental control cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Mitoxantrone hydrochloride.

-

This compound.

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in culture medium to a concentration of 1 x 10^6 cells/mL.[11]

-

Pre-incubation with Inhibitor: Aliquot cell suspensions and pre-incubate with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 30 minutes at 37°C.

-

Substrate Incubation: Add mitoxantrone to a final concentration (e.g., 10 µM) to all samples and incubate for an additional 60 minutes at 37°C.[11]

-

Washing: Stop the incubation by adding ice-cold PBS. Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular mitoxantrone.

-

Analysis: Resuspend the cell pellets in PBS and analyze the intracellular fluorescence of mitoxantrone using a flow cytometer or fluorescence microscope.

-

Data Interpretation: An increase in intracellular mitoxantrone fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.

BCRP ATPase Activity Assay

This assay determines the effect of TPA on the ATP hydrolysis activity of BCRP, which is essential for its transport function.

Materials:

-

BCRP-containing membrane vesicles (commercially available or prepared from BCRP-overexpressing cells).

-

Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT).

-

ATP solution.

-

Magnesium chloride (MgCl2).

-

This compound.

-

Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent).

-

Phosphate standard solution.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, add the BCRP membrane vesicles to the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor (e.g., Ko143) and a no-inhibitor control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding a mixture of ATP and MgCl2 to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.

-

Stop Reaction and Color Development: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.

-

Data Analysis: Generate a phosphate standard curve to determine the amount of phosphate released in each sample. A decrease in phosphate release in the presence of this compound indicates inhibition of BCRP's ATPase activity.

Cytotoxicity Assay (MTT or MTS Assay)

This assay is used to determine the concentration at which TPA, alone or in combination with a BCRP substrate, inhibits cell proliferation.

Materials:

-

BCRP-overexpressing and parental control cells.

-

96-well plates.

-

Cell culture medium.

-

This compound.

-

Chemotherapeutic agent (BCRP substrate, e.g., mitoxantrone, topotecan).

-

MTT or MTS reagent.

-

Solubilization solution (for MTT assay).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound alone, the chemotherapeutic agent alone, or a combination of both. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C.

-

Cell Viability Measurement: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add the solubilization solution.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (concentration that inhibits 50% of cell growth) for each treatment condition. A significant reduction in the IC50 of the chemotherapeutic agent in the presence of TPA indicates reversal of resistance.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of BCRP inhibition by this compound.

Caption: Workflow for the Mitoxantrone Accumulation Assay.

Caption: Workflow for the BCRP ATPase Activity Assay.

Conclusion

This compound is a valuable tool for studying and potentially overcoming BCRP-mediated multidrug resistance in cancer. Its ability to reverse the resistant phenotype at non-toxic concentrations highlights its potential as a chemosensitizing agent. The experimental protocols provided in this guide offer a framework for the continued investigation of TPA and the development of novel BCRP inhibitors. Further research is warranted to elucidate the precise molecular interactions between TPA and BCRP and to evaluate its efficacy in in vivo models.

References

- 1. apexbt.com [apexbt.com]

- 2. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversal of breast cancer resistance protein-mediated drug resistance by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. BCRP Inhibition | Evotec [evotec.com]

- 10. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Role of Tryprostatin A in Inhibiting Tubulin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryprostatin A (TPS-A), a secondary metabolite isolated from Aspergillus fumigatus, has been identified as a unique inhibitor of microtubule dynamics. Unlike many conventional tubulin-targeting agents, TPS-A does not directly interact with tubulin monomers to prevent their self-assembly. Instead, it exhibits a novel mechanism of action by specifically inhibiting microtubule-associated protein (MAP)-dependent tubulin polymerization. This technical guide provides an in-depth analysis of the biochemical and cellular effects of this compound, including its mechanism of action, quantitative data on its inhibitory activities, and detailed protocols for key experimental procedures.

Mechanism of Action: A Novel Approach to Microtubule Disruption

This compound disrupts microtubule formation by interfering with the crucial interaction between tubulin and microtubule-associated proteins (MAPs), such as MAP2 and tau. These proteins are essential for promoting the nucleation and elongation of microtubules. TPS-A's inhibitory action is specific to this MAP-dependent pathway, as it shows little to no effect on tubulin self-assembly induced by artificial promoters like glutamate.[1] The primary consequence of this disruption is the destabilization of the microtubule network, leading to a cascade of cellular events, most notably cell cycle arrest at the G2/M phase.[2] This is triggered by the activation of the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome alignment before cell division.[2]

References

Initial Investigations into Tryprostatin A Cytotoxicity in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxic investigations of Tryprostatin A and its analogs in various cancer cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and workflows.

Introduction to this compound

This compound is a diketopiperazine indole (B1671886) alkaloid originally isolated from the fungus Aspergillus fumigatus. It belongs to a class of natural products that have garnered significant interest for their potential as anticancer agents. The core mechanism of action for this compound and its related compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis in cancer cells.

Data Presentation: Cytotoxicity of this compound and Its Analogs

The cytotoxic effects of this compound and its derivatives have been evaluated in several cancer cell lines. The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. It is important to note that IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process, whereas GI50 is the concentration that causes a 50% reduction in the net protein increase in control cells. The following tables summarize the available data.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | Cell Type | Measurement | Value (µM) |

| This compound | tsFT210 | Murine Fibroblast | IC50 | 68[1] |

| This compound | H520 | Human Lung Carcinoma | GI50 | >100 |

| This compound | MCF-7 | Human Breast Adenocarcinoma | GI50 | >100 |

| This compound | PC-3 | Human Prostate Adenocarcinoma | GI50 | >100 |

Table 2: Cytotoxicity of Tryprostatin Analogs

| Compound | Cell Line | Cell Type | Measurement | Value (µM) |

| Diastereomer-2 of Tryprostatin B | H520 | Human Lung Carcinoma | IC50 | 11.9[1] |

| Diastereomer-2 of Tryprostatin B | MCF-7 | Human Breast Adenocarcinoma | IC50 | 17.0[1] |

| Diastereomer-2 of Tryprostatin B | PC-3 | Human Prostate Adenocarcinoma | IC50 | 11.1[1] |

| Analog 67 | tsFT210 | Murine Fibroblast | IC50 | 19[1] |

| Analog 68 | tsFT210 | Murine Fibroblast | IC50 | 10[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the cytotoxicity of this compound.

Cytotoxicity Assay: MTT Method

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, H520, PC-3)

-

Culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A solution (100 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound at the desired concentration and time point. Harvest the cells by trypsinization.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of PI staining solution to the cell suspension and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This assay is used to detect apoptosis by staining for phosphatidylserine (B164497) (PS) externalization using Annexin V and for membrane integrity using a DNA stain like propidium iodide (PI).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound. Collect both the floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Signaling Pathway of this compound-Induced G2/M Arrest

Experimental Workflow for Cytotoxicity Assessment

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryprostatin A (TPS-A) is a prenylated indole (B1671886) alkaloid, a cyclic dipeptide derived from L-tryptophan and L-proline, originally isolated from the fermentation broth of the fungus Aspergillus fumigatus.[1] This natural product has garnered significant attention in the fields of cell biology and oncology due to its potent biological activities, primarily its ability to induce cell cycle arrest and inhibit multidrug resistance. This technical guide provides a comprehensive overview of the primary cellular targets of this compound, detailing its mechanism of action, relevant quantitative data, experimental methodologies, and the signaling pathways it modulates.

Primary Cellular Targets

The primary cellular targets of this compound are microtubules and the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. While some studies have investigated its effect on other cellular components like topoisomerase II, the most significant and well-documented interactions are with these two key players in cell division and drug resistance.

Microtubules: Inhibition of MAP-Dependent Assembly

A primary mechanism of action for this compound is the disruption of microtubule dynamics.[2][3] Unlike many other microtubule-targeting agents that bind directly to tubulin at well-defined sites (e.g., colchicine, vinca (B1221190) alkaloids, taxanes), this compound exhibits a more nuanced mechanism.[4][5] It does not significantly inhibit the self-assembly of purified tubulin in vitro.[2][3] Instead, its inhibitory effect is specific to the microtubule-associated protein (MAP)-dependent assembly of microtubules.[2][3]

Evidence suggests that this compound interferes with the interaction between MAPs (such as MAP2 and tau) and the C-terminal domain of tubulin.[2][4] This interference prevents the proper stabilization and polymerization of microtubules, which are crucial for the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle leads to the activation of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that halts the cell cycle in the M phase until all chromosomes are correctly attached to the spindle.[6] This ultimately results in a G2/M phase cell cycle arrest.[2][7]

Breast Cancer Resistance Protein (BCRP/ABCG2): Reversal of Multidrug Resistance

This compound is a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter protein.[5][8][9] BCRP is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[5][10]

This compound has been shown to reverse BCRP-mediated drug resistance at concentrations that are not cytotoxic.[5][8] It can inhibit the BCRP-dependent efflux of anticancer drugs like mitoxantrone, topotecan, and doxorubicin.[8][10] This makes this compound and its analogs attractive candidates for development as chemosensitizing agents to be used in combination with conventional chemotherapy.

Topoisomerase II (Weak Inhibition)

Some studies have explored the effect of this compound on topoisomerase II, an enzyme critical for DNA replication and chromosome segregation. However, the inhibitory activity of this compound against topoisomerase II is generally considered to be very weak.[5] The primary mechanism of its cytotoxic and cell cycle inhibitory effects is attributed to its actions on microtubules and BCRP.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

| Target/Process | Cell Line | Parameter | Value | Reference |

| Cell Cycle Arrest (G2/M) | tsFT210 | Final Concentration | 50 µg/mL | [5] |

| Microtubule Assembly (in vitro) | Bovine Brain | % Inhibition | 40% at 250 µM | [2][3] |

| BCRP-mediated Mitoxantrone Resistance Reversal | EPG85-257RNOV (gastric carcinoma), MCF7/AdrVp (breast cancer) | Concentration Range | 10-50 µM | [5][8] |

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | tsFT210 | IC50 | 68 µM | [9] |

| Analogue 67 | tsFT210 | IC50 | 19 µM | [9] |

| Analogue 68 | tsFT210 | IC50 | 10 µM | [9] |

| Diastereomer-2 of Tryprostatin B | H520 (lung) | IC50 | 11.9 µM | [9] |

| Diastereomer-2 of Tryprostatin B | MCF-7 (breast) | IC50 | 17.0 µM | [9] |

| Diastereomer-2 of Tryprostatin B | PC-3 (prostate) | IC50 | 11.1 µM | [9] |

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay is used to determine the effect of a compound on the assembly of microtubules from purified tubulin.

Materials:

-

Purified tubulin (containing MAPs)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (1 mM final concentration)

-

Glycerol (10% final concentration)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

-

On ice, prepare a tubulin solution to a final concentration of 2-3 mg/mL in General Tubulin Buffer containing 10% glycerol.[4][11]

-

Prepare serial dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO).

-

Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells of a pre-chilled 96-well plate.

-

To initiate polymerization, add 90 µL of the tubulin solution to each well.

-

Immediately add GTP to a final concentration of 1 mM.

-

Place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for a specified period (e.g., 60 minutes).[4]

Data Analysis:

-

Plot absorbance at 340 nm versus time to generate polymerization curves.

-

The rate of polymerization (Vmax) and the final polymer mass can be determined from these curves to assess the inhibitory effect of the compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cell line of interest (e.g., HeLa, tsFT210)

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to attach. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and collect them by centrifugation. Wash the cells with ice-cold PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[4][6]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[4]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

Data Analysis:

-

The data is typically displayed as a histogram of cell count versus DNA content.

-

The percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases is quantified.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cell line of interest

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathways and Logical Relationships

The interaction of this compound with its primary cellular targets triggers a cascade of downstream events, particularly affecting cell cycle progression.

Conclusion

This compound is a multifaceted natural product with well-defined primary cellular targets that are of significant interest in cancer research and drug development. Its unique mechanism of inhibiting MAP-dependent microtubule assembly, leading to G2/M cell cycle arrest, and its potent inhibition of the BCRP multidrug resistance transporter, highlight its potential as both a standalone therapeutic agent and a chemosensitizer. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further investigate the therapeutic applications of this compound and its analogs.

References

- 1. This compound | C22H27N3O3 | CID 9929833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, a specific and novel inhibitor of microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a specific and novel inhibitor of microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Structure-Activity Relationship Studies on this compound, A Potent Inhibitor of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Biological activity of the tryprostatins and their diastereomers on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversal of breast cancer resistance protein-mediated drug resistance by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship studies on this compound, an inhibitor of breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. interchim.fr [interchim.fr]

The Biosynthesis of Tryprostatin A in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryprostatin A, a prenylated indole (B1671886) alkaloid produced by the fungus Aspergillus fumigatus, has garnered significant interest in the scientific community due to its potent and specific inhibition of the breast cancer resistance protein (BCRP), a key contributor to multidrug resistance in cancer. Understanding its biosynthetic pathway is crucial for the potential bioengineering of novel analogs with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps, key intermediates, and the genetic architecture of the biosynthetic gene cluster. This document includes quantitative data on enzyme kinetics, detailed experimental protocols for key analytical procedures, and visualizations of the biosynthetic pathway and related experimental workflows.

The this compound Biosynthetic Gene Cluster (ftm)

The biosynthesis of this compound is orchestrated by a set of genes located within the fumitremorgin (ftm) gene cluster in Aspergillus fumigatus.[1] This cluster is responsible for the production of a series of prenylated indole alkaloids, including fumitremorgins A, B, and C, and Tryprostatin B.[2][3] The co-localization of the genes within this cluster facilitates their co-regulation and ensures the efficient production of these complex secondary metabolites.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the condensation of two amino acids, L-tryptophan and L-proline, and proceeds through a series of modifications including prenylation, hydroxylation, and O-methylation.

Step 1: Formation of the Diketopiperazine Scaffold - Brevianamide (B1173143) F

The initial step in the pathway is the formation of the cyclic dipeptide, brevianamide F (cyclo-L-Trp-L-Pro). This reaction is catalyzed by a dimodular non-ribosomal peptide synthetase (NRPS) encoded by the ftmA gene (also known as Afu8g00170).[2][3] The FtmA enzyme activates and tethers L-tryptophan and L-proline to its thiolation domains and subsequently catalyzes the condensation and cyclization to release brevianamide F.[4]

Step 2: Prenylation to Form Tryprostatin B

Brevianamide F then undergoes a C2-prenylation of the indole ring to form Tryprostatin B. This reaction is catalyzed by the enzyme brevianamide F prenyltransferase, also known as Tryprostatin B synthase, which is encoded by the ftmPT1 gene.[5][6] This enzyme belongs to a class of prenyltransferases that utilize dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor and do not require a divalent metal ion for activity.[2][6]

Putative Final Steps: Hydroxylation and O-Methylation to Yield this compound

The conversion of Tryprostatin B to this compound involves the addition of a methoxy (B1213986) group at the C6 position of the indole ring. This is hypothesized to be a two-step process:

-

6-Hydroxylation: A cytochrome P450 monooxygenase is likely responsible for the hydroxylation of the indole ring at the C6 position. The ftm gene cluster contains several cytochrome P450 genes, including ftmC and ftmG, which are plausible candidates for this reaction.[7]

-

6-O-Methylation: Following hydroxylation, an O-methyltransferase (OMT) would catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the newly introduced hydroxyl group, yielding this compound. The specific O-methyltransferase responsible for this step within the ftm cluster has not yet been definitively characterized.

Quantitative Data

The following table summarizes the available kinetic data for the characterized enzyme in the this compound biosynthetic pathway.